molecular formula C21H13BrN2O3 B2823478 N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide CAS No. 419539-59-6

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

Cat. No.: B2823478
CAS No.: 419539-59-6
M. Wt: 421.25
InChI Key: VCSKYDWNSFDZMJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a synthetic benzamide derivative featuring a phthalimide (1,3-dioxoisoindoline) moiety and a 4-bromophenyl substituent. The compound’s structure combines a planar aromatic benzamide core with electron-withdrawing groups (bromine and phthalimide), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSKYDWNSFDZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate aniline derivative with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Attachment of the Dioxoisoindolyl Group: The dioxoisoindolyl group can be attached via a condensation reaction with an appropriate phthalic anhydride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential as a drug candidate or as a tool in medicinal chemistry.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (R) Molecular Formula Key Features/Data Reference
N-(4-Bromophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide 4-Bromophenyl C₂₁H₁₄BrN₂O₃ Bromine enhances lipophilicity; phthalimide contributes to π-π stacking
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide (4f) 4-Nitrophenyl C₂₁H₁₄N₃O₅ Nitro group increases electron-withdrawing effects; IR: 1712 cm⁻¹ (C=O phthalimide)
4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide (4g) 3-Methoxyphenyl C₂₂H₁₇N₂O₄ Methoxy group improves solubility; NMR: δ 10.48 (amide NH)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy-2-nitrophenyl C₁₄H₁₁BrN₂O₄ Methoxy and nitro groups alter crystal packing; compared in crystallography

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, NO₂) enhance lipophilicity and may improve membrane permeability but reduce solubility.
  • Electron-donating groups (e.g., OCH₃) increase solubility and alter hydrogen-bonding patterns, as seen in NMR shifts .

Modifications to the Linker and Core Structure

Table 2: Impact of Linker and Core Variations

Compound Name Structural Variation Molecular Weight Biological Activity/Notes Reference
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)propanamide Thiazole ring + propanamide linker 459.35 g/mol Potential kinase inhibition due to thiazole’s aromaticity
N-(4-Chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-(morpholine-4-sulfonyl)benzamide Butyl linker + sulfonyl group 582.07 g/mol Sulfonyl group enhances polarity; used in anti-inflammatory studies
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide Dichlorophenyl + butyl linker 468.33 g/mol Dual chloro substituents increase steric hindrance

Key Observations :

  • Sulfonyl and morpholine groups increase hydrophilicity, making compounds more suitable for aqueous environments .

Table 3: Reported Bioactivities of Related Compounds

Compound Name Target/Activity IC₅₀/EC₅₀ Notes Reference
N-(4-Bromophenyl)benzamide derivatives with triazole chalcone substituents Kinase inhibition (e.g., EGFR) 1 × 10⁻⁹–1 × 10⁻⁴ M Substituted phenyl groups modulate selectivity
Saccharin derivatives (e.g., Compound 33/34) Interferon-mediated inflammation Not reported Phthalimide moiety critical for anti-inflammatory effects
2-(1,3-Dioxoisoindol-2-yl)-N-(6-methylbenzothiazol-2-yl)acetamide Kinase assays Not reported Benzothiazole enhances cellular uptake

Key Observations :

  • Triazole chalcone derivatives with 4-bromophenyl groups show nanomolar-range kinase inhibition, suggesting structural relevance for targeting enzymes .
  • Phthalimide-containing compounds exhibit anti-inflammatory properties, likely due to interactions with redox pathways .

Biological Activity

N-(4-bromophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a complex organic compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This compound is characterized by a bromophenyl moiety and an isoindole derivative, which may contribute to its therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H16BrN2O3
Molecular Weight 404.25 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cell signaling pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing pathways related to cell growth and apoptosis.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, particularly at the G2 phase, which is crucial for preventing uncontrolled cell proliferation.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including non-small cell lung cancer (NSCLC) cells.
Cell Line IC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

These findings suggest that the compound may serve as a lead candidate for developing new cancer therapies targeting FGFR1 pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound could possess anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several case studies have highlighted the biological effects of compounds structurally related to this compound:

  • FGFR Inhibition : A study focused on derivatives of bromophenyl benzamides found that specific modifications could enhance FGFR inhibition, leading to reduced tumor growth in xenograft models .
  • Fluorescent Probes : Research has explored the use of similar isoindole derivatives as fluorescent probes for biological imaging due to their unique photophysical properties.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Biological Activity
N-(4-bromophenyl)-N-phenylnaphthalen-1-amineModerate anticancer activity
9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthraceneExhibits fluorescence but limited therapeutic use

This compound stands out due to its dual potential as both an anticancer agent and a fluorescent probe.

Q & A

Q. Critical Conditions :

  • Catalysts : Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling reactions.
  • Solvents : Anhydrous DMF or THF to prevent hydrolysis.
  • Temperature : 80–120°C for coupling steps.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Table 1 : Representative Synthetic Yields for Analogous Compounds

StepYield (%)Purity (HPLC)Reference
Isoindole Formation78–85>95%
Benzamide Coupling65–72>90%
Final Coupling Reaction60–68>92%

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

Answer:

  • 1H/13C NMR :
    • Isoindole Protons : Aromatic protons at δ 7.6–8.2 ppm (multiplet, 4H, isoindole ring) .
    • Benzamide NH : A broad singlet at δ 10.2–10.8 ppm (exchangeable with D₂O) .
    • 4-Bromophenyl Group : Two doublets (δ 7.4–7.6 ppm, J = 8.5 Hz) for para-substituted bromine .
  • FT-IR :
    • C=O stretches at 1700–1750 cm⁻¹ (isoindole-dione and benzamide) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]+ at m/z 437.02 (calc. 437.01) .

Data Interpretation Tip : Discrepancies in carbonyl peaks (e.g., split signals) may indicate incomplete crystallization or impurities .

How does the presence of the 4-bromophenyl and isoindole-1,3-dione moieties influence the compound's biological activity, particularly in kinase inhibition assays?

Answer:

  • 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
  • Isoindole-1,3-dione : Acts as a hydrogen-bond acceptor, interacting with catalytic lysine residues (e.g., in PI3Kα) .

Table 2 : Kinase Inhibition Data for Analogous Compounds

Kinase TargetIC₅₀ (nM)Structural Feature Linked to ActivityReference
EGFR12.34-Bromophenyl substitution
PI3Kα8.7Isoindole-dione moiety

Advanced Note : Structure-activity relationship (SAR) studies suggest that replacing bromine with electron-withdrawing groups (e.g., -CF₃) increases potency but reduces solubility .

What methodological approaches are recommended for resolving crystallographic data discrepancies when determining the crystal structure using SHELX software?

Answer:

  • Handling Twinned Data : Use the TWIN and BASF commands in SHELXL to refine twin laws .
  • High-Resolution Data : Collect data to at least 0.8 Å resolution; apply multi-scan absorption corrections (e.g., SADABS) .
  • Validation Tools : Check R-factor convergence (R1 < 0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A monoclinic crystal (space group P2₁/c) with β = 114.9° showed twinning; refinement with TWIN 0 -1 0 -1 0 0 0 0 -1 reduced R1 from 0.12 to 0.04 .

In structure-activity relationship studies, how do modifications to the benzamide core or isoindole ring affect antitumor potency?

Answer:
Key Modifications :

  • Benzamide Substituents : Electron-withdrawing groups (e.g., -Cl, -Br) at the para position enhance apoptosis induction in HeLa cells .
  • Isoindole Modifications : Replacing the dione with a thione group reduces cytotoxicity but improves solubility .

Table 3 : Antitumor Activity of Derivatives (IC₅₀, μM)

Derivative StructureHeLa CellsMCF-7 CellsReference
Parent Compound1.82.4
4-Cl-Benzamide Analog0.91.6
Isoindole-Thione Analog5.26.7

Advanced Insight : Molecular dynamics simulations reveal that rigidifying the isoindole ring via alkylation improves binding entropy to DNA topoisomerase II .

How can researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

Answer:

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Example : A reported IC₅₀ discrepancy (12.3 vs. 18.5 nM for EGFR) was resolved by adjusting ATP concentrations to physiological levels (1 mM vs. 10 μM) .

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